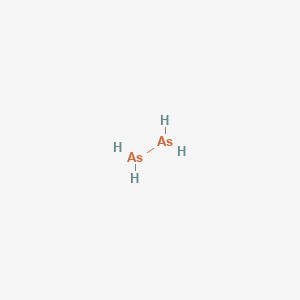
arsanylarsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: arsanylarsane can be synthesized through the reaction of arsenic trichloride (AsCl₃) with sodium borohydride (NaBH₄) in an aqueous medium. The reaction proceeds via the formation of arsane (AsH₃), which subsequently undergoes condensation to form diarsane. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of diarsane is less common due to its limited commercial applications. when required, it can be produced using similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: arsanylarsane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides, such as arsenic trioxide (As₂O₃).
Reduction: It can be reduced to form arsane (AsH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed:
Oxidation: Arsenic trioxide (As₂O₃)
Reduction: Arsane (AsH₃)
Substitution: Various substituted arsanes, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
arsanylarsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other arsenic-containing compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for the deposition of arsenic-containing films.
Wirkmechanismus
The mechanism of action of diarsane involves its interaction with various molecular targets. In biological systems, diarsane can interact with thiol groups in proteins, leading to the formation of arsenic-thiol complexes. This interaction can disrupt protein function and lead to cellular toxicity. The pathways involved include the inhibition of enzyme activity and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Arsane (AsH₃): A simpler arsenic hydride with similar chemical properties.
Triarsane (As₃H₅): A higher homolog in the arsane series with different reactivity and stability.
Uniqueness: arsanylarsane is unique due to its intermediate position in the arsane series, exhibiting properties that are distinct from both arsane and triarsane. Its ability to undergo condensation reactions and form various substituted derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
15942-63-9 |
|---|---|
Molekularformel |
As2H4 |
Molekulargewicht |
153.875 g/mol |
IUPAC-Name |
arsanylarsane |
InChI |
InChI=1S/As2H4/c1-2/h1-2H2 |
InChI-Schlüssel |
YASNYMOWPQKVTK-UHFFFAOYSA-N |
SMILES |
[AsH2][AsH2] |
Kanonische SMILES |
[AsH2][AsH2] |
Synonyme |
Diarsine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















